molecular formula C19H20ClNO2 B5699376 2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5699376
M. Wt: 329.8 g/mol
InChI Key: IILBRWASGUJDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "TAK-385" and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of TAK-385 involves its selective antagonistic effect on the gonadotropin-releasing hormone receptor. This receptor plays a key role in the regulation of hormone secretion, and the inhibition of this receptor can lead to the suppression of hormone secretion and the inhibition of tumor growth.
Biochemical and Physiological Effects:
TAK-385 has been shown to have a potent and selective antagonistic effect on the gonadotropin-releasing hormone receptor, which can lead to the suppression of hormone secretion and the inhibition of tumor growth. In addition, TAK-385 has been shown to have a long half-life and low clearance, which could make it a promising candidate for use in clinical settings.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-385 in lab experiments is its potency and selectivity for the gonadotropin-releasing hormone receptor, which can lead to more precise and accurate results. However, one limitation of using TAK-385 is its potential toxicity and adverse effects, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on TAK-385, including its potential use as a treatment for hormone-related disorders such as endometriosis, uterine fibroids, and prostate cancer. In addition, further studies are needed to determine the optimal dosage and administration of TAK-385, as well as its potential side effects and toxicity. Finally, research is needed to explore the potential use of TAK-385 in other areas of scientific research, such as neuroscience and cardiovascular disease.

Synthesis Methods

The synthesis of TAK-385 involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-bromoacetophenone to form 2-(4-chloro-3-methylphenoxy)acetophenone. This intermediate is then reacted with 5,6,7,8-tetrahydro-1-naphthalenylamine to form the final product, 2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide.

Scientific Research Applications

TAK-385 has been studied extensively for its potential applications in various fields of scientific research. One area of interest is its potential use as a treatment for hormone-related disorders such as endometriosis, uterine fibroids, and prostate cancer. TAK-385 has been shown to have a potent and selective antagonistic effect on the gonadotropin-releasing hormone receptor, which could lead to the suppression of hormone secretion and the inhibition of tumor growth.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-13-11-15(9-10-17(13)20)23-12-19(22)21-18-8-4-6-14-5-2-3-7-16(14)18/h4,6,8-11H,2-3,5,7,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILBRWASGUJDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

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